REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1[N:7]=[CH:6][NH:5][C:4]=1[CH2:8][C@H:9]([NH:13][C:14]([CH2:16][CH2:17][NH2:18])=[O:15])[C:10]([OH:12])=[O:11].C([O-])(=O)C.[Zn+2:23].C([O-])(=O)C>CO>[CH:3]1[N:7]=[CH:6][NH:5][C:4]=1[CH2:8][CH:9]([N:13]=[C:14]([O-:15])[CH2:16][CH2:17][NH-:18])[C:10]([O-:12])=[O:11].[Zn+2:23] |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
|
9.96 g
|
Type
|
reactant
|
Smiles
|
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
|
Name
|
|
Quantity
|
9.67 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred, to gradually produce white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
To this solution, a solution obtained
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
WASH
|
Details
|
was washed by 140 ml of water
|
Type
|
CUSTOM
|
Details
|
air-dried at 80° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(NC=N1)CC(C(=O)[O-])N=C(CC[NH-])[O-].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |